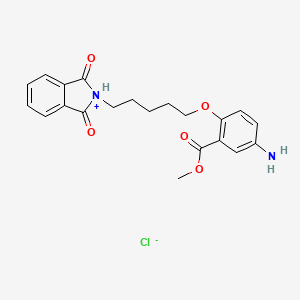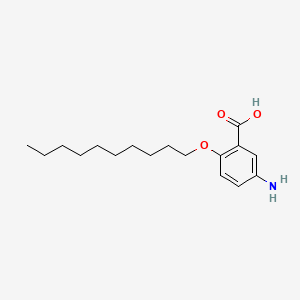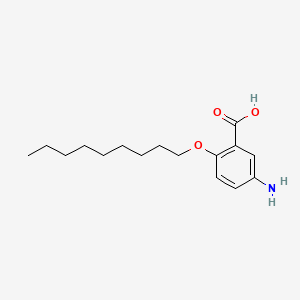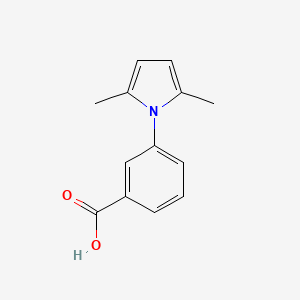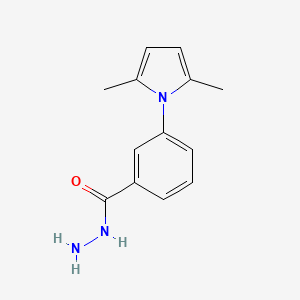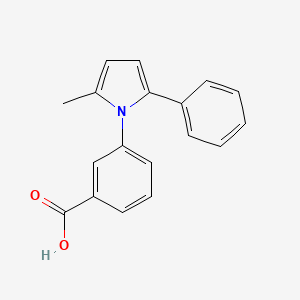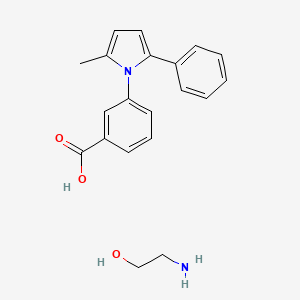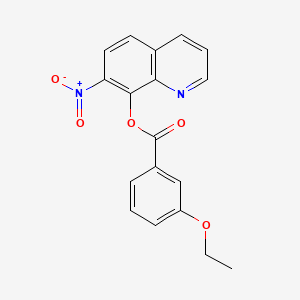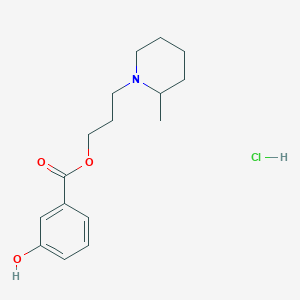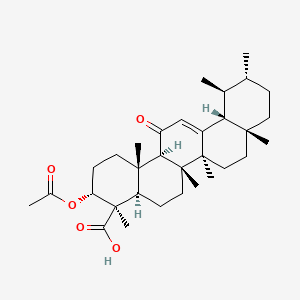
Acide bétulinique 3-acétyl-11-céto
Vue d'ensemble
Description
- AKBA, also known as 3-O-Acetyl-11-keto-β-boswellic acid, belongs to the class of triterpenoids.
- It is derived from the resin of Boswellia serrata and Boswellia carteri Birdw.
- AKBA has gained attention for its anti-inflammatory properties and unique biological activities .
Applications De Recherche Scientifique
Anti-Inflammatory: AKBA inhibits leukotriene synthesis and exhibits anti-inflammatory effects.
Neuroprotection: AKBA protects neurons from ischemic injury via the Nrf2/HO-1 pathway.
Anti-Cancer: It induces apoptosis in cancer cells, including brain tumors, leukemia, and colon cancer.
Angiogenesis Inhibition: AKBA may impact tumor angiogenesis.
Other Fields: Research explores its potential in wound healing, arthritis, and more.
Mécanisme D'action
- AKBA activates Nrf2, a transcription factor involved in antioxidant responses.
- It upregulates heme oxygenase-1 (HO-1) expression, conferring neuroprotection.
- The Nrf2/HO-1 pathway plays a crucial role in AKBA’s effects.
Safety and Hazards
According to the safety data sheet, AKBA should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Analyse Biochimique
Biochemical Properties
AKBA interacts with several enzymes and proteins. It is known to inhibit the enzyme 5-lipoxygenase in a selective, enzyme-directed, nonredox, and noncompetitive manner . It also activates nuclear factor erythroid-2-related factor 2 (Nrf2), exerting neuroprotective properties against ischemic injury .
Cellular Effects
AKBA has been shown to have various effects on cells. It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of certain human glioblastoma cell lines . It also increases apoptosis and the activity of caspase 3/7 .
Molecular Mechanism
At the molecular level, AKBA exerts its effects through several mechanisms. It binds as an allosteric partial inhibitor to 5-lipoxygenase, initiating a shift in regioselectivity of the catalyzed reaction . It also modulates multiple signaling pathways, including the NF-κB, Nrf2/HO-1, and ERK pathways .
Temporal Effects in Laboratory Settings
Over time, AKBA has been observed to have long-term effects on cellular function. For example, it has been shown to promote nerve repair and regeneration after injury, protect against ischemic brain injury and aging, inhibit neuroinflammation, ameliorate memory deficits, and alleviate neurotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of AKBA vary with different dosages. For instance, in a sciatic nerve-crush injury model in rats, the intraperitoneal injection of 1.5, 3, and 6 mg/kg AKBA every three days increased the expression of pERK1/2 in Schwann cells and promoted nerve repair .
Metabolic Pathways
AKBA is involved in several metabolic pathways. Its major metabolic pathways are deacetylation to form KBA and hydroxylation . It interacts with carboxylesterase 2 (CE2), which selectively catalyzes the deacetylation of AKBA to form KBA .
Transport and Distribution
AKBA is highly lipophilic, allowing it to readily pass the blood-brain barrier . This property facilitates its transport and distribution within cells and tissues.
Subcellular Localization
Given its lipophilic nature and its ability to pass the blood-brain barrier, it can be inferred that it may localize in lipid-rich areas of the cell .
Méthodes De Préparation
- Synthesis of AKBA involves extraction from Boswellia resin.
- Industrial production methods may include solvent extraction, chromatography, and purification.
- Specific reaction conditions and synthetic routes are proprietary, but the compound is commercially available.
Analyse Des Réactions Chimiques
- AKBA undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: AKBA can participate in substitution reactions.
- Common reagents include oxidizing agents, reducing agents, and Lewis acids.
- Major products include modified AKBA derivatives with altered functional groups.
Comparaison Avec Des Composés Similaires
- AKBA stands out due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties.
- Similar compounds include other boswellic acids (e.g., beta-boswellic acid, keto-beta-boswellic acid), but AKBA’s specific effects differentiate it.
Propriétés
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMGKOVEOFBCAU-BCDBGHSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303401 | |
| Record name | Acetyl-11-keto-β-boswellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67416-61-9 | |
| Record name | Acetyl-11-keto-β-boswellic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67416-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl-11-ketoboswellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067416619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl-11-keto-β-boswellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETYL-11-KETO-.BETA.-BOSWELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS16QT99Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




